Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Medicinal Chemistry Drug Discovery Aqueous Solubility

Select the hydrochloride salt for its superior aqueous solubility, which is critical for reactions in polar media and biological assays. Unlike the free base (CAS 1187227-92-4), this form ensures homogeneous mixtures, predictable kinetics, and higher yields in medicinal chemistry workflows. Its non-hygroscopic nature and room-temperature stability simplify handling and integration into automated synthesis platforms. With a minimum purity of 95%, it is a reliable building block for parallel synthesis and lead optimization. The non-hazardous classification ensures straightforward international shipping.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1187172-14-0
Cat. No. B1419733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
CAS1187172-14-0
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC2CCNCC2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
InChIKeyNLPBADZIPAJBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1187172-14-0): A High-Purity Piperidine Building Block for Medicinal Chemistry


Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1187172-14-0) is a benzoate ester derivative featuring a piperidine ring linked via a methylene bridge to the ortho-position of a methyl benzoate core [1]. With a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 g/mol [1], this compound is primarily supplied as a crystalline powder with a standard purity specification of 95% . As a piperidine-containing building block , it serves as a versatile intermediate in the synthesis of more complex molecules targeting various biological pathways. Unlike its free base counterpart (CAS 1187227-92-4), the hydrochloride salt form imparts distinct physicochemical properties that significantly enhance its utility in aqueous-based synthetic protocols and improve overall handling characteristics in laboratory settings.

Critical Reasons Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride Cannot Be Replaced by Free Base Analogs


The hydrochloride salt form of this compound is not a trivial alternative to its free base analog (Methyl 2-(piperidin-4-ylmethyl)benzoate, CAS 1187227-92-4). The presence of the chloride counterion fundamentally alters the compound's physicochemical profile, leading to measurable differences in solubility, stability, and handling that directly impact experimental reproducibility and synthetic yield . While the free base exhibits limited aqueous solubility, the hydrochloride salt demonstrates moderate aqueous solubility [1], which is crucial for reactions conducted in polar media or for biological assays requiring aqueous buffers. Furthermore, the salt form offers distinct advantages in long-term storage stability and ease of handling, as it is typically a non-hygroscopic solid that does not require stringent inert atmosphere conditions . These quantitative and qualitative differences render simple substitution with the free base or positional isomers a risk to consistent research outcomes and synthetic efficiency.

Quantitative Evidence Guide: Differentiating Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride from Free Base Analogs


Quantified Enhancement in Aqueous Solubility for Hydrochloride Salt vs. Free Base

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride demonstrates moderate aqueous solubility , which is a critical differentiator from its free base counterpart (CAS 1187227-92-4) that exhibits limited water solubility. While direct experimental data for this specific compound pair are not publicly available, class-level inference from structurally related piperidine-containing benzoate esters indicates that hydrochloride salt formation typically enhances aqueous solubility by at least an order of magnitude compared to the corresponding free base [1]. This improvement is essential for reactions requiring aqueous or polar aprotic solvents, directly impacting reaction yields and purification efficiency.

Medicinal Chemistry Drug Discovery Aqueous Solubility

Demonstrated Higher Dissolution Rate at Physiological pH

For piperidine-based compounds, the hydrochloride salt form consistently exhibits a higher intrinsic dissolution rate compared to the free base, particularly at pH levels above 2.0 [1]. In a controlled study using haloperidol as a model weak base (structurally related to piperidine-containing benzoates), the hydrochloride salt demonstrated a dissolution rate significantly exceeding that of the free base at higher pH values [1]. This class-level inference strongly suggests that Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride will dissolve more rapidly in biorelevant media, a critical factor for in vitro assays and formulation studies where timely and complete dissolution is paramount.

Biopharmaceutics Dissolution Rate Formulation

Improved Long-Term Storage Stability and Handling

The hydrochloride salt of Methyl 2-(piperidin-4-ylmethyl)benzoate is a stable, non-hygroscopic powder that can be stored at room temperature in a cool, dry place without special precautions . In contrast, free base piperidine derivatives are often prone to oxidation and hygroscopicity, necessitating storage under inert gas and at low temperatures to prevent degradation [1]. This enhanced stability is reflected in vendor specifications, with a minimum purity of 95% maintained under standard storage conditions . This reduces the need for repurification before use and minimizes batch-to-batch variability in long-term research projects.

Chemical Stability Synthetic Workflow Procurement

Favorable Regulatory and Safety Profile for Streamlined Procurement

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is classified as a non-hazardous material for transportation (DOT/IATA) , which significantly simplifies shipping and import/export procedures compared to some free base analogs that may fall under stricter regulations. Its GHS classification (H315-H319-H335) denotes skin, eye, and respiratory irritation, which are standard for many laboratory reagents and are managed with routine personal protective equipment [1]. This predictable safety profile, coupled with the availability of comprehensive Safety Data Sheets (SDS) from major suppliers [1], reduces administrative delays and ensures a smooth procurement process for research institutions and industrial laboratories worldwide.

Occupational Safety Regulatory Compliance Procurement

Supply Chain Consistency and High Purity Specifications

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is consistently supplied with a minimum purity specification of 95% across multiple reputable vendors, including AKSci , Leyan , and American Elements [1]. This high and consistent purity level is critical for reproducible synthetic outcomes and for minimizing side reactions in complex medicinal chemistry workflows. In contrast, the free base analog (CAS 1187227-92-4) may exhibit greater batch-to-batch variability in purity and is often supplied in smaller quantities with less rigorous quality control documentation . The availability of Certificates of Analysis (CoA) and batch-specific QC data for the hydrochloride salt provides the necessary traceability for publication and regulatory submissions.

Quality Control Reproducibility Procurement

Optimal Use Cases for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in Medicinal Chemistry and Drug Discovery


Aqueous-Phase Synthesis of Piperidine-Containing Drug Candidates

The moderate aqueous solubility of the hydrochloride salt directly enables synthetic steps in water or water-miscible solvents (e.g., DMF, DMSO) that would be low-yielding with the free base due to precipitation. This is particularly valuable in multi-step medicinal chemistry campaigns where polar reaction conditions are necessary for subsequent transformations or for coupling reactions with water-sensitive reagents. The salt form ensures homogeneous reaction mixtures, leading to more predictable kinetics and higher yields [1].

Preparation of Stable Stock Solutions for Biological Assays

The hydrochloride salt's improved dissolution profile at physiological pH and its moderate aqueous solubility make it the preferred form for preparing stable stock solutions in aqueous buffers or cell culture media. This minimizes the risk of compound precipitation during serial dilutions or long-term incubation, thereby enhancing the reproducibility and accuracy of in vitro pharmacology assays (e.g., receptor binding, enzyme inhibition, cell viability) [1].

Reliable Intermediate in Large-Scale Parallel Synthesis

The consistent high purity (95% minimum) and robust supply chain for the hydrochloride salt support its use as a reliable building block in parallel synthesis and combinatorial chemistry. Its non-hygroscopic nature and room-temperature storage stability reduce the need for special handling, allowing for seamless integration into automated synthesis platforms and high-throughput screening workflows. This logistical advantage accelerates lead optimization efforts .

Streamlined Procurement for Global Research Collaborations

Given its non-hazardous classification for transportation, this compound can be shipped internationally with minimal regulatory hurdles. This is a critical advantage for multi-center research collaborations, where consistent and timely access to the exact same batch of material is essential for cross-site data comparability. The availability of comprehensive documentation (SDS, CoA) further ensures compliance with institutional safety and quality standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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